

# 1,3-Dimethylindole-2-carboxaldehyde: Structural Characterization and Synthetic Utility

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## Compound of Interest

Compound Name:	1,3-dimethyl-1H-indole-2-carbaldehyde
CAS No.:	1971-44-4
Cat. No.:	B183815

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## Abstract

1,3-Dimethylindole-2-carboxaldehyde (CAS: N/A for specific isomer, often synthesized in-situ or custom; related CAS 875-30-9 refers to the parent 1,3-dimethylindole) represents a critical subclass of indole derivatives where the C3 position is sterically blocked, forcing electrophilic substitution and functionalization to the C2 position.<sup>[1][2][3]</sup> This guide details the structural properties, Vilsmeier-Haack synthesis protocols, and spectroscopic "fingerprint" of this molecule. It serves as a vital intermediate in the synthesis of

-carbolines and FabI inhibitors for antibiotic development.

## Structural Analysis & Physicochemical Properties

The molecule consists of an indole core methylated at the N1 and C3 positions, with a reactive formyl (aldehyde) group at C2. Unlike typical indoles which are nucleophilic at C3, the 1,3-dimethyl substitution pattern alters the electronic landscape, directing reactivity to the C2 position.

## Nomenclature and Identifiers

- IUPAC Name: **1,3-Dimethyl-1H-indole-2-carbaldehyde**
- Molecular Formula:
- Molecular Weight: 173.21 g/mol
- SMILES: Cn1c(C=O)c(C)c2ccccc12

## Electronic & Steric Configuration

- C3-Blocking Effect: The methyl group at C3 prevents the typical indole C3-acylation. This steric and electronic block forces electrophilic attack (such as formylation) to the C2 position, despite C2 being inherently less nucleophilic than C3 in unsubstituted indoles.
- Dipole Moment: The C2-aldehyde creates a strong dipole directed away from the indole ring, enhancing the acidity of the C2-H in precursors and the electrophilicity of the carbonyl carbon in the product.

## Physicochemical Data

Property	Value / Description
Appearance	Viscous orange oil or low-melting yellow solid (recrystallized from ethanol)
Solubility	Soluble in DCM, CHCl <sub>3</sub> , DMSO; sparingly soluble in water
Melting Point	Typically low melting; often handled as an oil or purified via chromatography
Key Functional Group	Aldehyde (-CHO) at C2; susceptible to nucleophilic addition

## Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on the distinct chemical shifts of the methyl groups and the deshielded aldehyde proton.

## Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.18	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; highly deshielded.
7.71	Multiplet (m)	1H	Ar-H (C4)	Deshielded by proximity to C3-Me and magnetic anisotropy.
7.14 – 7.46	Multiplet (m)	3H	Ar-H (C5, C6, C7)	Typical aromatic indole envelope.
4.06	Singlet (s)	3H	N-CH	N-Methyl group; deshielded by aromatic ring current.
2.65	Singlet (s)	3H	C3-CH	C3-Methyl group; diagnostic for 3-substituted indoles.

## Infrared Spectroscopy (IR)

- C=O Stretch: 1659 cm<sup>-1</sup>

This value is slightly lower than typical aliphatic aldehydes (~1720 cm<sup>-1</sup>)

due to conjugation with the indole double bond, confirming the

unsaturated nature of the aldehyde.

## Synthetic Protocol: Vilsmeier-Haack Formylation[2] [4][5][7][8][9][10]

The most robust method for synthesizing 1,3-dimethylindole-2-carboxaldehyde is the Vilsmeier-Haack reaction applied to 1,3-dimethylindole. The C3-methyl block ensures regioselectivity for C2.

### Reaction Mechanism[5][10]

- Reagent Formation: DMF reacts with POCl<sub>3</sub> to form the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4]
- Electrophilic Attack: The indole nucleus attacks the chloroiminium ion. Since C3 is blocked by a methyl group, the attack occurs at C2.
- Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the aldehyde.

### Step-by-Step Procedure

Reagents: 1,3-Dimethylindole (1.0 equiv), POCl<sub>3</sub>

(1.2 equiv), DMF (3.0 equiv, dry).

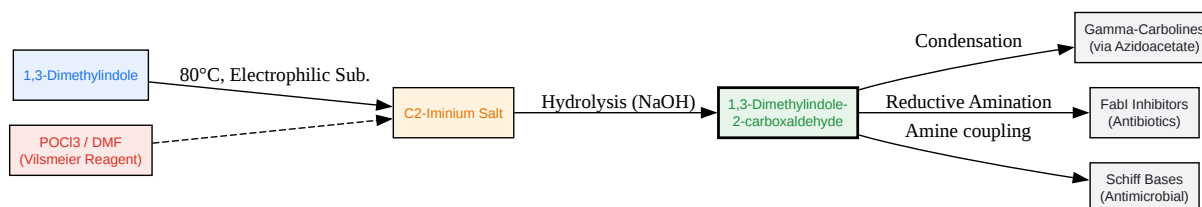
- Preparation of Vilsmeier Reagent:
  - In a flame-dried flask under argon, cool anhydrous DMF to 0°C.
  - Add POCl<sub>3</sub> dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
- Addition of Substrate:
  - Dissolve 1,3-dimethylindole in a minimum amount of DMF.
  - Add this solution dropwise to the Vilsmeier reagent at 0°C.

- Reaction Phase:
  - Allow the mixture to warm to room temperature.
  - Critical Step: Heat the mixture to 80–90°C for 4–6 hours. Note: Higher temperature is required for C2 formylation compared to C3 formylation due to the higher activation energy at C2.
- Workup & Hydrolysis:
  - Cool the reaction mixture to RT and pour onto crushed ice/water.
  - Basify to pH 9–10 using 5M NaOH or saturated NaOAc solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
- Isolation:
  - Extract with Dichloromethane (DCM) (3 x 50 mL).
  - Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
  - Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ethanol if solid.

## Reactivity & Applications

### Pathway Visualization

The following diagram illustrates the synthesis and downstream utility of the molecule.



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Caption: Synthetic pathway from 1,3-dimethylindole to the 2-carboxaldehyde and its divergence into medicinal chemistry applications.

## Key Applications

- Synthesis of

-Carbolines:

- Condensation of 1,3-dimethylindole-2-carboxaldehyde with ethyl azidoacetate allows for the formation of the pyrido[4,3-b]indole (

-carboline) skeleton. This is a privileged scaffold in neuropharmacology.

- FabI Inhibitors (Antibiotics):

- The aldehyde moiety serves as a handle for reductive amination or condensation to create inhibitors of the bacterial enzyme FabI (Enoyl-ACP reductase), a target for novel antibiotics against *Staphylococcus aureus*.

- Schiff Base Ligands:

- Reaction with primary amines yields Schiff bases used in coordination chemistry and as potential antimicrobial agents.

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